molecular formula C17H19N3O4S2 B2875699 2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol CAS No. 2034615-65-9

2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol

Cat. No.: B2875699
CAS No.: 2034615-65-9
M. Wt: 393.48
InChI Key: FPINOYCUIZDSOF-UHFFFAOYSA-N
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Description

The compound 2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol features a multifunctional structure combining a benzenesulfonamide core, a pyrazole ring, a thiophene substituent, and an ethoxyethanol chain. The sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targeting) . The ethoxyethanol chain may improve solubility and pharmacokinetic properties compared to simpler alkyl chains.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c21-10-11-24-16(17-3-1-12-25-17)13-19-26(22,23)15-6-4-14(5-7-15)20-9-2-8-18-20/h1-9,12,16,19,21H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINOYCUIZDSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Key Functional Groups Potential Applications
Target Compound ~450 (estimated) Benzenesulfonamide, pyrazole, thiophene, ethoxyethanol Enzyme inhibition, antimicrobial
4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide ~337 Benzenesulfonamide, acetylated pyrazole Antimicrobial, anti-inflammatory
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol ~223 Amino-pyrazole, thiophene, ethanol Kinase inhibition, biochemical probes
[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol 256.33 Pyrazole, thiophene, methanol Material science, ligand synthesis
Elenestinib ~650 Pyrazole, fluorophenyl, triazin, ethanol Anticancer (kinase targeting)

Key Observations:

  • Sulfonamide Role : The target compound and ’s analog share a benzenesulfonamide group, which is critical for hydrogen bonding in enzyme active sites. However, ’s acetylated pyrazole may reduce metabolic stability compared to the target’s unsubstituted pyrazole .
  • Thiophene vs. Fluorophenyl : The thiophene in the target compound provides π-stacking capability, while elenestinib’s fluorophenyl group enhances electron-withdrawing effects and bioavailability .
  • Ethanol Chain: The ethoxyethanol chain in the target compound likely improves water solubility compared to ’s methanol-substituted analog, which has a shorter hydrophilic tail .

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